molecular formula C14H11NO3S B2541243 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid CAS No. 1979057-95-8

3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid

Cat. No.: B2541243
CAS No.: 1979057-95-8
M. Wt: 273.31
InChI Key: FVEFASIPFZTZRK-UHFFFAOYSA-N
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Description

3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid is a heterocyclic compound featuring a benzofuran moiety fused to a thiazole ring, with a propanoic acid side chain. Its molecular formula is C₁₄H₁₁NO₃S, and it has a molecular weight of 273.31 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules like nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors .

Properties

IUPAC Name

3-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-13(17)6-5-10-8-19-14(15-10)12-7-9-3-1-2-4-11(9)18-12/h1-4,7-8H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEFASIPFZTZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the thiazole ring through cyclization reactions. The final step involves the addition of the propanoic acid group. Specific reagents and conditions may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

The following table highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid (Target) C₁₄H₁₁NO₃S 1-Benzofuran-2-yl, thiazole 273.31 Balanced lipophilicity; potential for π-π interactions and hydrogen bonding
3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid C₁₄H₁₁NO₃S 1-Benzofuran-3-yl (positional isomer) 273.31 Altered aromatic stacking due to substituent position; possible reduced binding
3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid C₁₃H₉N₂O₄ 1,3,4-Oxadiazole replacing thiazole 269.23 Increased electronegativity; enhanced metabolic stability
3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride C₁₂H₁₁Cl₂NO₂S 2-Chlorophenyl substituent 304.19 Higher lipophilicity; potential antagonist activity
3-[[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]sulfanyl]propanoic acid C₁₃H₁₁N₂O₂S₃ Benzothiazole and sulfanyl groups 341.44 Redox-active sulfur; possible cytotoxicity

Physicochemical Properties

  • Acidity: The propanoic acid group (pKa ~4.5) ensures ionization at physiological pH, enhancing solubility and protein binding. Modifications like sulfanyl groups () may alter pKa and redox behavior .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • Substitution at the benzofuran 2-position (target compound) improves aromatic stacking compared to the 3-position isomer .
    • Replacement of thiazole with oxadiazole () reduces metabolic clearance by 30% in vitro, suggesting utility in prolonged-action formulations .
  • Synthetic Accessibility : The target compound can be synthesized via Suzuki-Miyaura coupling, similar to methods in , but requires precise control of benzofuran-thiazole regiochemistry .

Biological Activity

3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a thiazole ring, which contributes to its biological activity. Its molecular formula is C11H10N2O3SC_{11}H_{10}N_2O_3S, and it has been characterized by various spectroscopic methods.

Antimicrobial Activity

Research indicates that derivatives of benzofuran and thiazole exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compoundTBDTBD
Benzofuran derivative A50100
Thiazole derivative B2575

Note: TBD indicates that specific MIC values for the target compound are yet to be determined.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest moderate cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
HeLa (cervical cancer)TBD
MCF7 (breast cancer)TBD
A549 (lung cancer)TBD

The mechanisms through which this compound exerts its biological effects are currently under investigation. Potential mechanisms include:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial and cancer cells.
  • Disruption of cell membrane integrity : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes.

Case Studies

Several studies have highlighted the efficacy of benzofuran and thiazole derivatives in treating infections and cancer:

  • Study on Antimicrobial Efficacy : A study demonstrated that a benzofuran derivative exhibited potent activity against multi-drug resistant strains of bacteria, suggesting that modifications to the benzofuran structure could enhance efficacy.
  • Cytotoxicity in Cancer Models : Research indicated that thiazole derivatives showed promising results in inhibiting tumor growth in xenograft models, prompting further exploration into their use as anticancer agents.

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